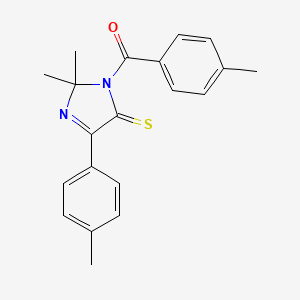

2,2-dimethyl-1-(4-methylbenzoyl)-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione

Description

The compound 2,2-dimethyl-1-(4-methylbenzoyl)-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a substituted imidazole derivative characterized by a thione (-C=S) group at position 5 and a 4-methylbenzoyl group at position 1. The imidazole core is further substituted with two methyl groups at position 2 and a 4-methylphenyl group at position 2.

Properties

IUPAC Name |

[2,2-dimethyl-4-(4-methylphenyl)-5-sulfanylideneimidazol-1-yl]-(4-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-13-5-9-15(10-6-13)17-19(24)22(20(3,4)21-17)18(23)16-11-7-14(2)8-12-16/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFSVJFSOYKATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(N(C2=S)C(=O)C3=CC=C(C=C3)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-(4-methylbenzoyl)-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzoyl chloride with 2,2-dimethyl-1,3-diaminopropane, followed by cyclization and thiolation reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-(4-methylbenzoyl)-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzoyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens, alkyl halides, or organometallic compounds under conditions like reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various derivatives with modified benzoyl or phenyl groups.

Scientific Research Applications

2,2-dimethyl-1-(4-methylbenzoyl)-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-(4-methylbenzoyl)-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences between the target compound and related imidazole derivatives:

*Calculated based on formula.

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 4-methylbenzoyl group (electron-withdrawing) contrasts with the methoxy group in (electron-donating), which may influence solubility and reactivity.

- Thione vs. Thiol : The thione group (C=S) in the target compound and is more stable against oxidation compared to the thiol (-SH) in and .

- Steric Effects : The 2,2-dimethyl substitution in the target compound likely enhances steric protection of the imidazole core compared to less hindered analogs.

Physicochemical Properties

- Melting Points : Compound 7f exhibits a high melting point (218–220°C) due to planar aromatic stacking , whereas thiol derivatives (e.g., ) may have lower melting points due to reduced crystallinity.

- NMR Shifts : The vinyl proton in compound 7f resonates at δ 6.95 (CDCl₃), while thione protons in analogous compounds (e.g., δ 9.6 for CHO in ) reflect electronic environments altered by substituents .

Biological Activity

The compound 2,2-dimethyl-1-(4-methylbenzoyl)-4-(4-methylphenyl)-2,5-dihydro-1H-imidazole-5-thione is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C18H22N2OS

- Molecular Weight : 306.44 g/mol

Biological Activity Overview

The biological activities of this compound include:

- Anticancer Activity : Preliminary studies suggest that it exhibits cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which could be beneficial in treating metabolic disorders.

Anticancer Activity

Recent research has highlighted the anticancer properties of imidazole derivatives. The compound's structure allows it to interact with cellular targets involved in cancer progression.

Case Studies

-

Cytotoxicity Assay : In vitro studies demonstrated that the compound had an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) .

Cell Line IC50 (µM) MCF-7 15 A549 20 - Mechanism of Action : Molecular docking studies indicated that the compound binds to the active site of key proteins involved in apoptosis, enhancing apoptotic pathways in cancer cells .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens.

Research Findings

-

Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations above 50 µg/mL.

Bacterial Strain Minimum Inhibitory Concentration (µg/mL) Staphylococcus aureus 50 Escherichia coli 75

Enzyme Inhibition

The imidazole ring is known for its role in enzyme inhibition.

Specific Enzyme Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.